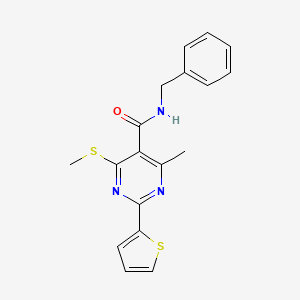

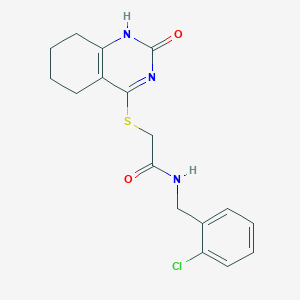

![molecular formula C17H17N5O4S B2753090 ethyl 2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetate CAS No. 852047-25-7](/img/structure/B2753090.png)

ethyl 2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

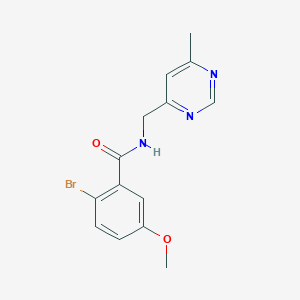

The compound appears to contain several functional groups and rings, including a pyrimidine ring, a triazole ring, and a phenyl ring . These types of structures are often found in pharmaceutical compounds due to their ability to interact with biological systems .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as UV-Vis, FTIR-ATR, 1H and 13C NMR, HRMS, and EI-MS .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be determined using techniques such as NMR spectroscopy .Scientific Research Applications

Role in Synthesis of Bicyclic Systems

This compound plays a crucial role in the synthesis of bicyclic systems, specifically pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidines . These systems have significant applications in the medical and pharmaceutical fields .

Analgesic and Antiparkinsonian Agent

The compound has shown moderate results in tests for analgesic and antiparkinsonian activities . This suggests potential applications in pain management and treatment of Parkinson’s disease .

Multifunctional Molecule

The compound is multifunctional as it contains a formyl group, a hydroxyl group, and the imide moiety . Each of these groups can play a role in specific transformations or uses .

Inhibitor of Stat3

The compound, specifically F0648-0027, has been identified as a potential inhibitor of Stat3 . It significantly inhibited arthritis development without apparent adverse effects . This suggests potential applications in the treatment of rheumatoid arthritis .

Role in Regiocontrolled Synthesis of Substituted Imidazoles

The compound plays a role in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .

Biological Potential of Indole Derivatives

The compound is an indole derivative, which have diverse biological activities . Indole derivatives have been found to possess various biological activities such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Mechanism of Action

Target of Action

It is known that pyrimidine derivatives have been studied for their potential in targeting various cancers . The compound’s structure suggests that it may interact with proteins or enzymes involved in cellular processes, particularly those related to cancer progression.

Mode of Action

It is known that pyrimidine derivatives can interact with cellular targets and cause changes in cellular processes . The compound’s interaction with its targets could lead to alterations in cellular function, potentially inhibiting the growth of cancer cells.

Biochemical Pathways

Given the compound’s structure and the known activities of similar compounds, it is likely that it affects pathways related to cell growth and proliferation .

Result of Action

It is known that pyrimidine derivatives can have potent anticancer activities . Therefore, it is possible that this compound could inhibit the growth of cancer cells and induce apoptosis, or programmed cell death.

properties

IUPAC Name |

ethyl 2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5O4S/c1-2-26-15(24)10-27-17-21-20-13(22(17)12-6-4-3-5-7-12)8-11-9-14(23)19-16(25)18-11/h3-7,9H,2,8,10H2,1H3,(H2,18,19,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMKBDMFTQRGHLU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CSC1=NN=C(N1C2=CC=CC=C2)CC3=CC(=O)NC(=O)N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N5O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

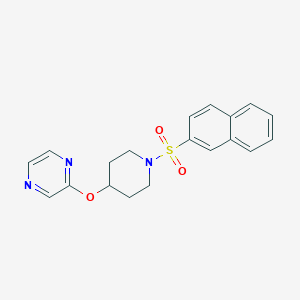

![2-((1-(3-chlorophenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2753007.png)

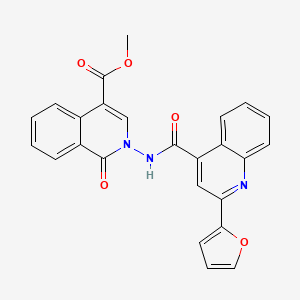

![2-chloro-N-[(1,1-dioxothiolan-3-yl)carbamoyl]propanamide](/img/structure/B2753011.png)

![2-Methyl-1-azabicyclo[3.3.1]nonan-4-one](/img/structure/B2753022.png)

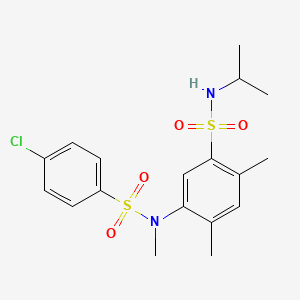

![3-[3-(1,1-Dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)-2,2-dimethylpropyl]-4H-1lambda6,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2753030.png)